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Potential off-target effects of Arl 15849XX

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Compound of Interest			
Compound Name:	Arl 15849XX		
Cat. No.:	B1665174	Get Quote	

Technical Support Center: Arl 15849XX

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Arl 15849XX**.

Frequently Asked Questions (FAQs)

Q1: What is Arl 15849XX and what is its primary mechanism of action?

Arl 15849XX, also known as AR-R 15849, is a potent and highly selective peptide analog of cholecystokinin-8 (CCK-8). Its primary mechanism of action is as an agonist for the cholecystokinin A (CCK-A) receptor.[1][2] It is designed to have enhanced stability and a longer duration of action compared to endogenous CCK-8.[1]

Q2: What are the expected on-target effects of Arl 15849XX in preclinical models?

The primary on-target effect of **Arl 15849XX** is the suppression of food intake (anorectic activity) and subsequent reduction in body weight gain.[2] In studies involving rats, it has been shown to be significantly more potent in inhibiting feeding compared to CCK-8 and other analogs.[1] It has also been shown to contract the gallbladder and induce pancreatic phosphatidylinositol hydrolysis, which are known functions of CCK-A receptor activation.[1]

Q3: What is the selectivity profile of **Arl 15849XX** for CCK receptor subtypes?



Arl 15849XX exhibits high selectivity for the CCK-A receptor over the CCK-B receptor. This high selectivity is a key feature of the compound.

Quantitative Data Summary

Compound	CCK-A Receptor Affinity (Ki)	CCK-B Receptor Affinity (Ki)	Selectivity (CCK- B/CCK-A)
Arl 15849XX	0.034 nM	224 nM	~6,600-fold
CCK-8	Nonselective	Nonselective	-
ARL 14294	Nonselective	Nonselective	-
Data sourced from Pharmacology Biochemistry and Behavior, 1998.[1]			

Troubleshooting Guide

Issue 1: Inconsistent or lack of anorectic effect observed in animal models.

- Possible Cause 1: Compound Degradation.
 - Troubleshooting: Arl 15849XX is a peptide analog and may be susceptible to degradation.
 Ensure proper storage at -20°C. For in-use solutions, prepare them fresh and avoid repeated freeze-thaw cycles.
- Possible Cause 2: Incorrect Dosing or Administration.
 - Troubleshooting: Review the published literature for effective dose ranges in your specific model.[1][2] The route of administration (e.g., intraperitoneal, intranasal) can significantly impact bioavailability and efficacy.[1] Verify the accuracy of your dosing calculations and administration technique.
- Possible Cause 3: Animal Model Variability.



- Troubleshooting: Factors such as species, strain, age, and feeding status (e.g., fasted vs. ad libitum fed) can influence the response to CCK-A agonists. Ensure your experimental conditions are consistent and appropriate for the intended study.
- Possible Cause 4: Pharmacological Tolerance.
 - Troubleshooting: While studies have suggested that pharmacological tolerance to the anorectic effects of Arl 15849XX does not develop with subchronic treatment, this could be context-dependent.[2] Consider including washout periods in your study design if repeated dosing is planned.

Issue 2: Observation of emesis or other adverse gastrointestinal effects.

- Possible Cause 1: Dose is too high.
 - Troubleshooting: Emesis is a known on-target effect of CCK-A receptor agonists due to
 their role in gastrointestinal function. Arl 15849XX was developed to have a greater
 separation between the anorectic dose and the emetic dose, particularly with intranasal
 administration in dogs.[1] If emesis is observed, a dose-response study is recommended
 to identify the optimal therapeutic window for your model.
- · Possible Cause 2: Off-target effects.
 - Troubleshooting: While Arl 15849XX is highly selective for the CCK-A receptor,
 exaggerated pharmacological effects at this receptor in different tissues can be considered
 a form of "off-target" effect in the context of the desired therapeutic outcome. Review the
 known physiological roles of CCK-A receptors in the gastrointestinal tract to anticipate
 potential side effects. There is currently no public data suggesting significant off-target
 binding to other unrelated receptor families.

Experimental Protocols

Protocol 1: Assessment of Anorectic Activity in Rats

Animals: Male Sprague-Dawley rats, individually housed.



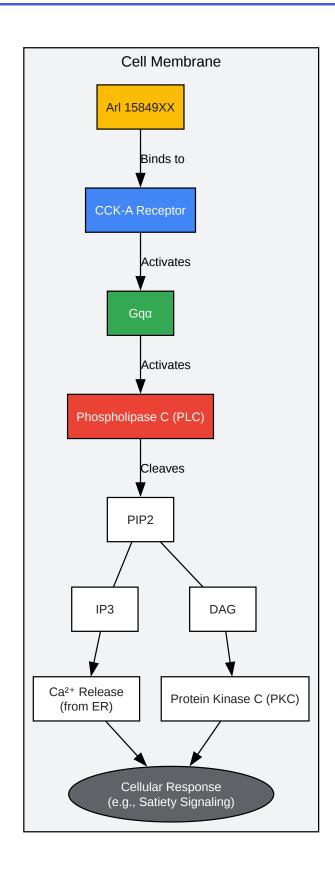
- Acclimation: Acclimate animals to the experimental conditions, including handling and injection procedures.
- Fasting: Fast animals for a predetermined period (e.g., 18 hours) prior to the experiment to standardize hunger levels.
- Dosing: Prepare fresh solutions of Arl 15849XX in a suitable vehicle (e.g., saline).
 Administer the compound via the desired route (e.g., intraperitoneal injection). Include a vehicle-only control group.
- Feeding Measurement: Immediately after administration, provide a pre-weighed amount of standard chow. Measure food intake at regular intervals (e.g., 1, 2, 3, and 5 hours) by weighing the remaining food.
- Data Analysis: Compare the cumulative food intake between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: In Vitro Receptor Binding Assay

- Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing either the human CCK-A or CCK-B receptor.
- Radioligand: Use a suitable radiolabeled ligand for the CCK-A or CCK-B receptor (e.g., [1251]CCK-8).
- Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled Arl 15849XX.
- Separation: Separate the bound from free radioligand by rapid filtration.
- Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.
- Data Analysis: Plot the percentage of specific binding against the concentration of Arl
 15849XX. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

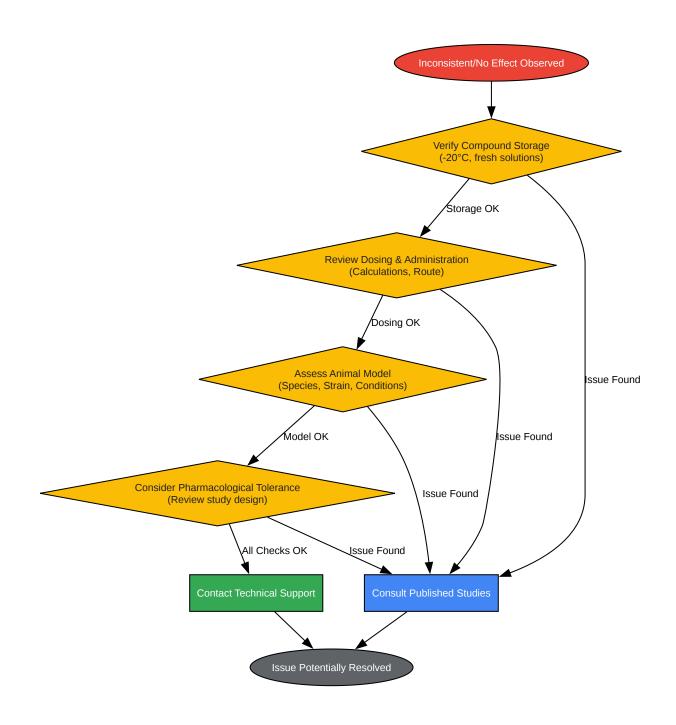




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Caption: CCK-A Receptor Signaling Pathway Activated by Arl 15849XX.





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Caption: Troubleshooting Workflow for Inconsistent Experimental Results.



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References

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